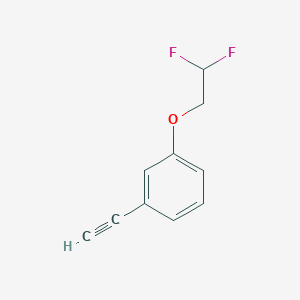

3-(2,2-Difluoroethoxy)phenylacetylene

Description

Historical Context and Development

The development of 3-(2,2-difluoroethoxy)phenylacetylene can be traced to the broader evolution of organofluorine chemistry, which has experienced remarkable growth since the early 2000s. China's significant contributions to synthetic organofluorine chemistry during this period established crucial foundational work for fluorinated building blocks, with synthesis using fluorinated substrates becoming recognized as a very important method for introducing fluorine atoms or fluoroalkyl groups into target molecules. The compound was first documented in chemical databases in December 2015, reflecting the relatively recent interest in this specific structural motif. The synthetic approach to this compound typically involves the reaction of phenylacetylene with 2,2-difluoroethanol under specific conditions, representing an evolution of nucleophilic substitution methodologies that have been refined over the past two decades.

The development of efficient synthetic routes to 3-(2,2-difluoroethoxy)phenylacetylene has been facilitated by advances in fluorination chemistry and the availability of fluorinated starting materials. The synthesis generally proceeds via nucleophilic substitution, where 2,2-difluoroethanol attacks the phenylacetylene substrate in the presence of a strong base such as potassium tert-butoxide and a suitable solvent like dimethyl sulfoxide. This methodology represents a convergence of traditional acetylene chemistry with modern fluorination techniques, demonstrating how classical synthetic approaches have been adapted to incorporate fluorinated functionalities.

Position in Organofluorine Chemistry

Within the landscape of organofluorine chemistry, 3-(2,2-difluoroethoxy)phenylacetylene occupies a specialized niche as a fluorinated building block that bridges acetylene chemistry with fluoroether functionality. The compound belongs to the broader class of phenylacetylene derivatives, which have become pivotal in organic synthesis, particularly in cross-coupling reactions. The presence of the difluoroethoxy group significantly alters the electronic properties of the phenylacetylene core, enhancing its utility as a synthetic intermediate while providing opportunities for further functionalization.

The compound's position within organofluorine chemistry is particularly notable when compared to related fluorinated building blocks. The β-trifluoromethyl-1,3-enynes, which have attracted considerable attention as fluorine-containing building blocks due to their distinct reactivity, share some structural similarities but differ in their electronic characteristics due to the different fluorinated substituents. The difluoroethoxy group in 3-(2,2-difluoroethoxy)phenylacetylene provides a different electronic environment compared to trifluoromethyl groups, offering unique reactivity patterns for diversity-oriented synthesis of organofluorine compounds.

| Property | 3-(2,2-Difluoroethoxy)phenylacetylene | 3-(Difluoromethoxy)phenylacetylene | 3-(2,2,2-Trifluoroethoxy)phenylacetylene |

|---|---|---|---|

| Molecular Formula | C₁₀H₈F₂O | C₉H₆F₂O | C₁₀H₇F₃O |

| Molecular Weight | 182.17 g/mol | 168.14 g/mol | 200.16 g/mol |

| CAS Number | 1823585-57-4 | 519059-03-1 | 1823642-13-2 |

| Fluorine Content | 2 atoms | 2 atoms | 3 atoms |

The synthetic versatility of 3-(2,2-difluoroethoxy)phenylacetylene extends beyond its role as a simple building block. The compound can undergo various chemical transformations including oxidation to form phenylacetic acid derivatives, reduction reactions leading to corresponding alcohols or amines, and substitution reactions that can occur at either the acetylene or difluoroethoxy groups. These reaction possibilities position the compound as a valuable intermediate in the synthesis of more complex fluorinated molecules with potential biological activity.

Significance Among Phenylacetylene Derivatives

Among phenylacetylene derivatives, 3-(2,2-difluoroethoxy)phenylacetylene stands out due to its unique combination of the reactive acetylene functionality with a fluorinated ether substituent. The parent compound phenylacetylene, first recognized as a prototypical terminal acetylene, serves as the foundation for this class of compounds. Phenylacetylene undergoes many reactions expected of the acetylene functional group, including semihydrogenation over Lindlar catalyst to give styrene, oxidative coupling in the presence of base and copper salts, and various oligomerization and polymerization reactions under appropriate catalytic conditions.

The introduction of the difluoroethoxy group at the meta position significantly modifies the reactivity profile compared to the parent phenylacetylene. Recent research on phenylacetylene hydrogenation has demonstrated that Palladium-based rare earth dual-atomic catalysts can achieve 92% styrene selectivity at 100% phenylacetylene conversion, highlighting the continued importance of phenylacetylene derivatives in catalytic processes. The difluoroethoxy substituent in 3-(2,2-difluoroethoxy)phenylacetylene would be expected to influence such catalytic transformations through both electronic and steric effects.

The significance of this compound is further emphasized by its role in the broader context of acetylene alcohol synthesis. Recent studies have explored the alkynylation of heteroatomic aldehydes with phenylacetylene using ProPhenol/dimethylzinc catalytic systems, achieving yields ranging from 64% to 88.8% for various acetylene alcohol products. While 3-(2,2-difluoroethoxy)phenylacetylene represents a different structural class, the continued development of acetylene chemistry underscores the importance of understanding how substituent effects influence reactivity patterns.

| Synthesis Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Base | Potassium tert-butoxide | Not specified |

| Solvent | Dimethyl sulfoxide | Not specified |

| Starting Materials | Phenylacetylene + 2,2-difluoroethanol | Not specified |

| Reaction Type | Nucleophilic substitution | Not specified |

The synthetic applications of 3-(2,2-difluoroethoxy)phenylacetylene extend to its use as a probe in biological studies for understanding molecular interactions and as a building block for specialty chemicals and materials. The compound's unique structural features, particularly the presence of both a phenyl ring and an acetylene group modified with a difluoroethoxy substituent, provide opportunities for selective functionalization that are not available with simpler phenylacetylene derivatives. This selectivity is crucial for the development of complex molecular architectures required in modern pharmaceutical and materials science applications.

Properties

IUPAC Name |

1-(2,2-difluoroethoxy)-3-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c1-2-8-4-3-5-9(6-8)13-7-10(11)12/h1,3-6,10H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCDOAAGFXJPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1.1 Nucleophilic Substitution Approach

- The principal synthetic route involves the reaction of phenylacetylene with 2,2-difluoroethanol under basic conditions.

- A strong base such as potassium tert-butoxide is used to deprotonate 2,2-difluoroethanol, generating a nucleophilic alkoxide species.

- This alkoxide then attacks the phenylacetylene or a suitable activated phenyl derivative, resulting in the formation of the 3-(2,2-difluoroethoxy)phenylacetylene via nucleophilic substitution.

- The reaction is typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) to enhance nucleophilicity and solubility.

- Reaction conditions generally involve mild heating to moderate temperatures to achieve optimal conversion.

Table 1: Typical Reaction Conditions for Nucleophilic Substitution

| Parameter | Typical Value |

|---|---|

| Base | Potassium tert-butoxide |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 40–80 °C |

| Reaction Time | 4–12 hours |

| Molar Ratios | Phenylacetylene : 2,2-difluoroethanol ≈ 1:1.2 |

Alternative Synthetic Strategies

2.1 Palladium-Catalyzed Coupling Reactions

- Another effective method involves palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, between halogenated aromatic precursors and terminal alkynes.

- For example, 3-bromophenol derivatives can be reacted with 2,2-difluoroethanol under palladium catalysis to introduce the difluoroethoxy group, followed by coupling with phenylacetylene.

- Catalysts such as Pd(PPh3)2Cl2 combined with copper(I) iodide as a co-catalyst are used.

- Triethylamine often serves as the base and solvent or co-solvent.

- Typical reaction temperatures range from room temperature to 60 °C, with reaction times between 4 to 5 hours.

Table 2: Palladium-Catalyzed Coupling Reaction Parameters

| Parameter | Typical Value |

|---|---|

| Catalyst | Pd(PPh3)2Cl2 (2 mol%) |

| Co-catalyst | Copper(I) iodide (1 mol%) |

| Base | Triethylamine |

| Solvent | Triethylamine or mixed solvents |

| Temperature | 50–60 °C |

| Reaction Time | 4–5 hours |

Industrial Scale Production

- Industrial synthesis adapts the laboratory methods to continuous flow reactors to ensure scalability, reproducibility, and safety.

- Optimized conditions include controlled temperature and pressure, continuous addition of reagents, and in-line purification techniques.

- Purification is commonly achieved by column chromatography or distillation under reduced pressure to isolate the pure 3-(2,2-Difluoroethoxy)phenylacetylene.

- Emphasis is placed on maximizing yield and purity while minimizing by-products.

Detailed Research Findings and Mechanistic Insights

4.1 Mechanism of Nucleophilic Substitution

- The reaction proceeds via the generation of a difluoroethoxide ion from 2,2-difluoroethanol under basic conditions.

- This nucleophile attacks an electrophilic center on the phenylacetylene or its activated derivative, displacing a leaving group or adding across the acetylene moiety.

- The electron-withdrawing effect of the difluoromethylene group stabilizes the intermediate, facilitating the reaction.

4.2 Palladium-Catalyzed Coupling Mechanism

- The palladium catalyst undergoes oxidative addition with the aryl halide, forming a Pd(II) complex.

- Transmetalation with the copper acetylide intermediate occurs, followed by reductive elimination to form the carbon-carbon bond.

- The difluoroethoxy group is introduced either before or after the coupling step, depending on the synthetic route.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | Phenylacetylene, 2,2-difluoroethanol, KOtBu, DMSO, 40–80 °C | Straightforward, mild conditions | Requires strong base, moderate reaction time |

| Palladium-Catalyzed Coupling | 3-Bromophenol derivatives, Pd catalyst, CuI, triethylamine, 50–60 °C | High selectivity, good yields | Requires expensive catalysts, sensitive to moisture |

| Industrial Continuous Flow | Adapted nucleophilic or coupling methods with flow reactors | Scalable, reproducible | Requires specialized equipment |

Additional Notes

- The preparation of 3-(2,2-Difluoroethoxy)phenylacetylene is closely related to the preparation of phenylacetylene derivatives and difluoroalkoxy aromatic compounds, as indicated in patent literature and research articles.

- Safety considerations include handling strong bases and palladium catalysts under inert atmosphere to prevent side reactions.

- Purification techniques such as silica gel chromatography and distillation under reduced pressure are essential for obtaining high-purity products suitable for further applications.

This comprehensive overview synthesizes the available research and industrial knowledge on the preparation of 3-(2,2-Difluoroethoxy)phenylacetylene, providing a professional and authoritative guide to its synthesis methods. The data tables summarize key parameters and facilitate comparison between methods, supporting informed decision-making for research and production purposes.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2-Difluoroethoxy)phenylacetylene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.

Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

Substitution: Substitution reactions can occur at the acetylene or difluoroethoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Phenylacetic acid derivatives.

Reduction Products: Alcohols or amines.

Substitution Products: Various derivatives based on the substituents used.

Scientific Research Applications

3-(2,2-Difluoroethoxy)phenylacetylene has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe in biological studies to understand molecular interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2,2-Difluoroethoxy)phenylacetylene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Ethyl 3-(2,4-Difluorophenoxy)-2-(4-Methoxyphenyl)acrylate

Structural Features :

- Core Structure: Acrylate ester with a 2,4-difluorophenoxy group and 4-methoxyphenyl substituent .

- Functional Groups: Acrylate ester (–COOEt), methoxy (–OMe), and difluorophenoxy (–O–C₆H₃F₂).

Key Differences :

Functional Groups : Unlike the acetylene in 3-(2,2-Difluoroethoxy)phenylacetylene, this compound contains an acrylate ester, which is more polar and reactive toward nucleophiles.

Fluorination Pattern: The 2,4-difluorophenoxy group in the acrylate derivative contrasts with the 2,2-difluoroethoxy group in the target compound. The latter’s geminal difluorine atoms may enhance electron-withdrawing effects and metabolic stability .

Applications : Acrylate derivatives like this are often explored for biological activities (e.g., antimicrobial, anticancer), whereas phenylacetylenes are typically leveraged in materials science or as synthetic intermediates .

General Trends in Fluorinated Phenyl Derivatives

Fluorination in aromatic systems is known to:

- Increase Lipophilicity : Enhancing membrane permeability in bioactive compounds.

- Modulate Electronic Effects : Electron-withdrawing fluorine atoms can stabilize intermediates in coupling reactions or alter conjugation in π-systems.

- Improve Metabolic Stability : Fluorine’s inertness often reduces oxidative degradation in vivo.

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- The difluoroethoxy group could be introduced via nucleophilic substitution or etherification .

- Biological Relevance: Fluorinated acrylates (e.g., the compound in ) demonstrate notable bioactivity, suggesting that 3-(2,2-Difluoroethoxy)phenylacetylene might also be explored for similar purposes, though its acetylene group may confer distinct reactivity or toxicity profiles.

- Data Gaps : Direct experimental data (e.g., melting points, spectroscopic signatures) for 3-(2,2-Difluoroethoxy)phenylacetylene are absent in the provided evidence, necessitating caution in extrapolating properties from analogs.

Biological Activity

3-(2,2-Difluoroethoxy)phenylacetylene is a chemical compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a phenylacetylene backbone and a difluoroethoxy substituent, suggests that it may interact with various biological targets, influencing cellular processes and potentially leading to therapeutic effects.

Chemical Structure and Properties

- Chemical Formula : CHFO

- CAS Number : 1823585-57-4

- Molecular Weight : 188.17 g/mol

The presence of the difluoroethoxy group enhances the compound's lipophilicity and may influence its pharmacokinetic properties. This modification can improve membrane permeability, potentially increasing its efficacy in biological systems.

The biological activity of 3-(2,2-Difluoroethoxy)phenylacetylene is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The difluorinated ethoxy group may facilitate binding to these targets, modulating their activity and leading to various physiological effects. Research indicates that compounds with similar structures often engage in mechanisms such as:

- Enzyme Inhibition : Compounds like this may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could act as an agonist or antagonist at specific receptors, altering signaling pathways.

Biological Activity Studies

Recent studies have focused on the biological effects of 3-(2,2-Difluoroethoxy)phenylacetylene. Below is a summary of key findings:

Case Studies

Several case studies have highlighted the potential therapeutic applications of 3-(2,2-Difluoroethoxy)phenylacetylene:

- Case Study on Anticancer Properties :

- A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

- Neuroprotective Effects in Animal Models :

- In vivo studies showed that administration of the compound reduced markers of oxidative stress and inflammation in models of Alzheimer's disease, suggesting its potential as a neuroprotective agent.

Research Implications

The findings surrounding 3-(2,2-Difluoroethoxy)phenylacetylene indicate its potential as a lead compound for drug development targeting cancer and neurodegenerative diseases. Further research is warranted to explore its full range of biological activities and mechanisms of action.

Q & A

Q. Q1. What are the recommended synthetic routes for 3-(2,2-Difluoroethoxy)phenylacetylene, and how can computational methods optimize these pathways?

Methodological Answer: A practical approach involves coupling 3-hydroxyphenylacetylene with 2,2-difluoroethylating agents (e.g., 2,2-difluoroethyl triflate) under basic conditions. Computational reaction path search methods, such as density functional theory (DFT), can predict transition states and intermediates to optimize reaction conditions (e.g., solvent polarity, temperature) . For example, quantum chemical calculations can identify energy barriers for fluorination steps, reducing trial-and-error experimentation.

Q. Q2. What characterization techniques are essential for confirming the structure of 3-(2,2-Difluoroethoxy)phenylacetylene?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : NMR to confirm the difluoroethoxy group’s environment and NMR for aromatic proton assignments.

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related fluorinated phenylacetylene derivatives .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

Automated data analysis tools (e.g., spectroscopic software) streamline interpretation and cross-validate results .

Q. Q3. What safety protocols are critical when handling fluorinated intermediates like 3-(2,2-Difluoroethoxy)phenylacetylene?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact with fluorinated compounds, which may exhibit volatility or reactivity .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks.

- Waste Management : Segregate fluorinated waste for specialized disposal to avoid environmental contamination .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in spectroscopic data for fluorinated phenylacetylene derivatives?

Methodological Answer: Contradictions often arise from solvent effects or conformational isomerism. Strategies include:

- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine) to identify systematic deviations .

- Variable-Temperature NMR : Probe dynamic processes (e.g., rotational barriers) that may obscure spectral assignments .

- Computational Validation : Use tools like Gaussian or ORCA to simulate spectra under experimental conditions and validate assignments .

Q. Q5. How can reaction engineering principles improve the scalability of 3-(2,2-Difluoroethoxy)phenylacetylene synthesis?

Methodological Answer:

- Reactor Design : Continuous-flow systems enhance heat/mass transfer for exothermic fluorination steps, reducing side reactions .

- Separation Technologies : Membrane-based separation (e.g., nanofiltration) isolates the product from unreacted fluorinated reagents .

- Process Control : Real-time monitoring (e.g., in-line IR spectroscopy) adjusts parameters like reagent stoichiometry dynamically .

Q. Q6. What computational strategies predict the reactivity of 3-(2,2-Difluoroethoxy)phenylacetylene in cross-coupling reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess electrophilicity/nucleophilicity in Sonogashira or Heck couplings .

- Machine Learning (ML) : Train models on fluorinated acetylene reaction datasets to predict optimal catalysts (e.g., Pd/Cu systems) and solvents .

- Kinetic Modeling : Use software like COPASI to simulate reaction networks and identify rate-limiting steps .

Q. Q7. How can researchers address discrepancies between computational predictions and experimental yields in fluorinated acetylene synthesis?

Methodological Answer:

- Sensitivity Analysis : Test the impact of variables (e.g., solvent purity, trace moisture) not accounted for in simulations .

- Iterative Feedback : Refine computational models using experimental data (e.g., adjusting DFT functionals based on observed transition states) .

- Factorial Design : Systematically vary parameters (e.g., temperature, catalyst loading) to identify interactions affecting yield .

Q. Q8. What strategies elucidate the biological activity of 3-(2,2-Difluoroethoxy)phenylacetylene derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing difluoroethoxy with trifluoroethoxy) and assay activity in vitro (e.g., enzyme inhibition) .

- Metabolic Stability Assays : Use liver microsomes to assess compound degradation, guided by fluorinated analogs’ pharmacokinetic profiles .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .

Methodological Resources

- Data Management : Use ELNs (Electronic Lab Notebooks) with encryption protocols to securely store spectroscopic and synthetic data .

- Safety Compliance : Adhere to the Chemical Hygiene Plan for advanced laboratories, including 100% safety exam compliance for hazardous work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.